(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Characterization Techniques
The synthesis and characterization of complex molecules similar to the query compound often involve detailed spectroscopic analysis and crystal structure determination. For instance, the synthesis and X-ray diffraction (XRD) study of compounds like (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone highlight the importance of structural analysis in understanding the molecular architecture of such compounds (Lakshminarayana et al., 2009).
Heterocyclic Chemistry and Synthetic Pathways
Research on the synthesis of novel 3-oxopiperidin-2-ones and other heterocyclic compounds showcases the diversity of synthetic pathways available for constructing complex molecules. These studies often describe the transformation of starting materials into valuable intermediates and final products, providing a blueprint for the synthesis of related compounds (Dejaegher, D’hooghe, & Kimpe, 2008).
Molecular Structure and Reactivity
The detailed analysis of molecular structures, including adducts and derivatives of piperidine and pyridine rings, informs on the reactivity and potential applications of these compounds. Crystal structure analysis can reveal intermolecular interactions and the orientation of functional groups, which are critical for predicting the reactivity and possible applications of these molecules (Revathi et al., 2015).
Biological and Pharmacological Potential
Several derivatives of pyridine and piperidine exhibit promising biological activities, including antimicrobial and anticancer properties. The synthesis and evaluation of these compounds can lead to the development of new therapeutic agents. For example, studies on pyridine derivatives as insecticides and antimicrobial agents illustrate the potential of these compounds in developing novel treatments for various diseases (Bakhite et al., 2014).
Chemical Reactivity and Transformations
Investigations into the reactivity of pyridine and its derivatives under different conditions can provide valuable insights into the synthesis of complex molecules. Studies exploring the reactions of caesium fluoroxysulphate with pyridine, for instance, highlight the nuanced reactivity of pyridine derivatives and their potential for generating a diverse array of products (Stavber & Zupan, 1990).
Safety and Hazards
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-3-2-4-19(23-15)27-18-8-11-24(12-9-18)21(25)17-7-10-22-20(13-17)26-14-16-5-6-16/h2-4,7,10,13,16,18H,5-6,8-9,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAREMPXQRTXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=NC=C3)OCC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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